molecular formula C12H15Cl2F2N3 B2788171 2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride CAS No. 1803610-18-5

2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride

Cat. No. B2788171
CAS RN: 1803610-18-5
M. Wt: 310.17
InChI Key: FVQAIPCRPRDNME-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride is a chemical compound with the CAS number 1803610-18-5 . It has a molecular weight of 310.17 and a molecular formula of C12H15Cl2F2N3 .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a 2,5-difluoroaniline group and a propyl chain .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.17 and a molecular formula of C12H15Cl2F2N3 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds similar to 2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride, have been reported to exhibit antiviral properties . These compounds can be synthesized and tested against a variety of RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting potential use in antiviral drug development .

Anti-inflammatory Properties

The indole nucleus is found in many synthetic drug molecules due to its affinity to bind with multiple receptors, which is helpful in developing new derivatives with anti-inflammatory effects . This implies that our compound of interest could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or asthma.

Anticancer Applications

Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit proliferation in cancer cells . Research into compounds like this compound could lead to the development of novel anticancer agents.

Antimicrobial and Antitubercular Effects

These compounds have also been found to have antimicrobial and antitubercular activities, making them candidates for the treatment of bacterial infections, including drug-resistant strains of tuberculosis . Their mode of action could involve disrupting bacterial cell wall synthesis or interfering with essential enzymes.

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects, which could be due to their ability to modulate insulin signaling pathways or protect pancreatic beta cells . Further research into this compound could uncover its utility in managing diabetes.

Antimalarial Activity

The structural diversity of indole derivatives allows them to be effective against various strains of Plasmodium, the parasite responsible for malaria . By inhibiting the life cycle of the parasite, these compounds could serve as a basis for new antimalarial drugs.

properties

IUPAC Name

2,5-difluoro-N-(3-imidazol-1-ylpropyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3.2ClH/c13-10-2-3-11(14)12(8-10)16-4-1-6-17-7-5-15-9-17;;/h2-3,5,7-9,16H,1,4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQAIPCRPRDNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCCCN2C=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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